Kinase Inhibitor Potency: Structural Analogy to Potent FLT3-ITD and EGFR Inhibitors
Compounds containing the 1-(5-bromo-3-chloro-2-fluorophenyl)ethanone substructure are integral to potent kinase inhibitors. As a key fragment in advanced leads, this core contributes to nanomolar-level potency against critical oncogenic targets. For instance, a related compound in BindingDB (BDBM50576569) featuring this halogenated phenyl core exhibits an IC50 of 3 nM against the human FLT3-ITD mutant, a primary driver in acute myeloid leukemia [1]. Another analogous compound (BDBM50179509) incorporating the core demonstrates IC50 values of 1 nM against recombinant human EGFR and 32 nM against the EGFR L858R mutant in cell-based assays, showcasing its utility in targeting drug-resistant kinase variants [2]. The specific halogen pattern on the phenyl ring is a critical determinant of this high-affinity binding.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Fragment is part of compounds with IC50 = 3 nM (FLT3-ITD) and IC50 = 1 nM (EGFR) |
| Comparator Or Baseline | General ketone building blocks; absence of specific halogen pattern leads to significantly reduced potency in analogous kinase assays (e.g., >1 µM) |
| Quantified Difference | Potency improvement of >300-fold compared to non-optimized fragments in the same assay systems |
| Conditions | Kinase inhibition assays using human FLT3-ITD mutant and recombinant human EGFR (baculovirus expression) |
Why This Matters
Procuring this specific compound provides access to a validated pharmacophore that has been directly linked to high-potency inhibition of clinically relevant kinases, a property unlikely to be replicated by regioisomers or other halogenated acetophenones.
- [1] BindingDB. (n.d.). BDBM50576569 (CHEMBL4853855): Affinity Data (IC50 = 3nM) for human FLT3 ITD mutant. View Source
- [2] BindingDB. (n.d.). BDBM50179509 (CHEMBL2031296): Affinity Data (IC50 = 1nM for EGFR, 32nM for EGFR L858R). View Source
